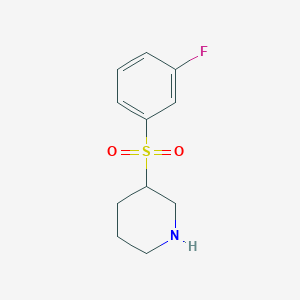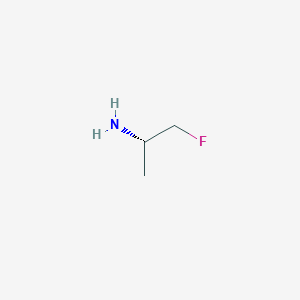
(2S)-1-fluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-fluoropropan-2-amine is a chiral amine compound with a fluorine atom attached to the carbon adjacent to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-fluoropropan-2-amine can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as (2S)-propan-2-amine, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may include steps like purification through distillation or crystallization to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-fluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of alcohols or ethers, depending on the nucleophile used.
Scientific Research Applications
(2S)-1-fluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-fluoropropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-chloropropan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
(2S)-1-bromopropan-2-amine: Contains a bromine atom in place of fluorine.
(2S)-1-iodopropan-2-amine: Iodine atom replaces the fluorine.
Uniqueness
(2S)-1-fluoropropan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
459167-93-2 |
|---|---|
Molecular Formula |
C3H8FN |
Molecular Weight |
77.10 g/mol |
IUPAC Name |
(2S)-1-fluoropropan-2-amine |
InChI |
InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3/t3-/m0/s1 |
InChI Key |
IRQOJWDMOUIHNR-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CF)N |
Canonical SMILES |
CC(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


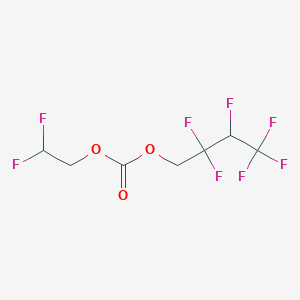

![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)

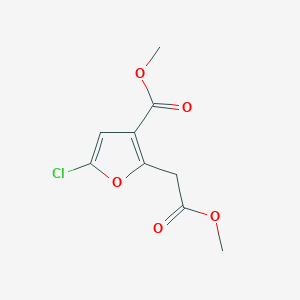
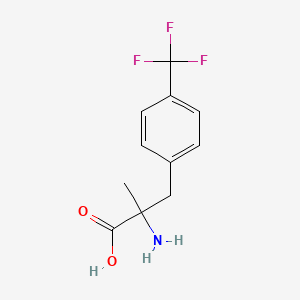

![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)

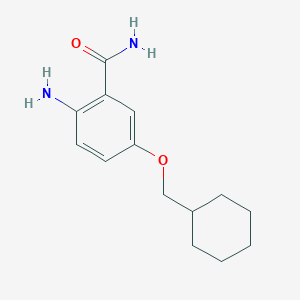
![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)
![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)
